molecular formula C8H7NO4 B11756402 3-Methylpyridine-2,5-dicarboxylic acid

3-Methylpyridine-2,5-dicarboxylic acid

Cat. No.: B11756402
M. Wt: 181.15 g/mol
InChI Key: JOMNLNYASZMDBM-UHFFFAOYSA-N
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Description

3-Methylpyridine-2,5-dicarboxylic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by a pyridine ring substituted with a methyl group at the 3-position and carboxylic acid groups at the 2- and 5-positions. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpyridine-2,5-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the oxidation of 3-methylpyridine using strong oxidizing agents such as potassium permanganate or nitric acid. The reaction typically takes place under reflux conditions, and the product is isolated through crystallization or extraction techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Industrial production methods also focus on minimizing waste and reducing the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methylpyridine-2,5-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

    Substitution: The methyl group and carboxylic acid groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, alcohols, and other functionalized compounds. These products can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other valuable materials.

Scientific Research Applications

3-Methylpyridine-2,5-dicarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of materials with specific properties, such as catalysts and ligands for metal-organic frameworks.

Mechanism of Action

The mechanism of action of 3-Methylpyridine-2,5-dicarboxylic acid involves its interactions with molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and physical properties, making them useful in various applications. Additionally, the compound’s functional groups can participate in various chemical reactions, leading to the formation of new compounds with distinct activities.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2,5-dicarboxylic acid: Lacks the methyl group at the 3-position.

    3-Methylpyridine-2,3-dicarboxylic acid: Has carboxylic acid groups at the 2- and 3-positions instead of the 2- and 5-positions.

    Pyridine-3,5-dicarboxylic acid: Lacks the methyl group at the 3-position.

Uniqueness

3-Methylpyridine-2,5-dicarboxylic acid is unique due to the presence of both a methyl group and carboxylic acid groups at specific positions on the pyridine ring. This unique substitution pattern imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

3-methylpyridine-2,5-dicarboxylic acid

InChI

InChI=1S/C8H7NO4/c1-4-2-5(7(10)11)3-9-6(4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13)

InChI Key

JOMNLNYASZMDBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C(=O)O)C(=O)O

Origin of Product

United States

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